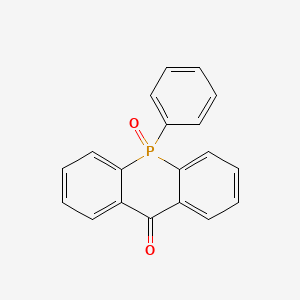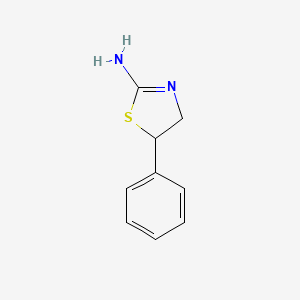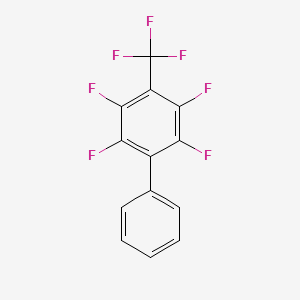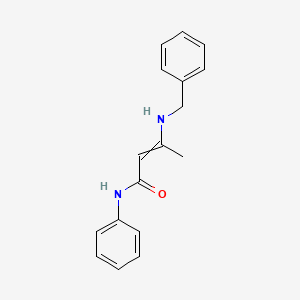![molecular formula C29H24O2 B14638447 [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) CAS No. 54887-69-3](/img/structure/B14638447.png)
[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a propane backbone with phenylene and phenylmethanone groups, making it an interesting subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives with appropriate acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are investigating its interactions with biological macromolecules and its potential as a therapeutic agent.
Medicine
In medicine, derivatives of this compound are being studied for their pharmacological properties. They may serve as lead compounds in the development of new drugs targeting specific diseases.
Industry
In the industrial sector, [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) is used in the production of advanced materials, including polymers and resins. Its structural properties contribute to the development of materials with enhanced mechanical and thermal stability.
Mécanisme D'action
The mechanism by which [Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Benzotrifluoride: Another aromatic compound used in organic synthesis with distinct chemical behavior.
Uniqueness
[Propane-2,2-diyldi(4,1-phenylene)]bis(phenylmethanone) stands out due to its unique combination of phenylene and phenylmethanone groups
Propriétés
Numéro CAS |
54887-69-3 |
|---|---|
Formule moléculaire |
C29H24O2 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
[4-[2-(4-benzoylphenyl)propan-2-yl]phenyl]-phenylmethanone |
InChI |
InChI=1S/C29H24O2/c1-29(2,25-17-13-23(14-18-25)27(30)21-9-5-3-6-10-21)26-19-15-24(16-20-26)28(31)22-11-7-4-8-12-22/h3-20H,1-2H3 |
Clé InChI |
SMGBFISAURZGOO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


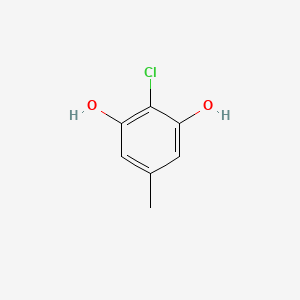
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)

![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)
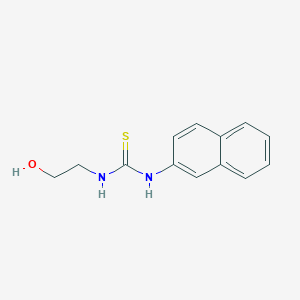
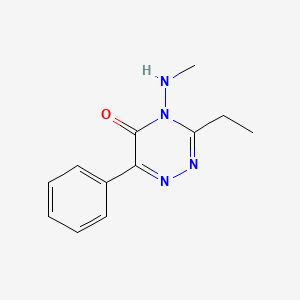
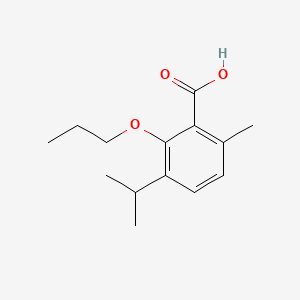
![Methyl 12-[(methanesulfonyl)oxy]octadecanoate](/img/structure/B14638415.png)

